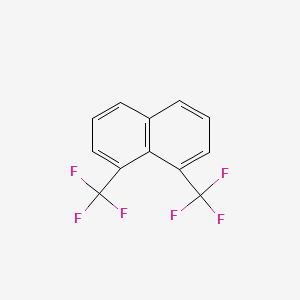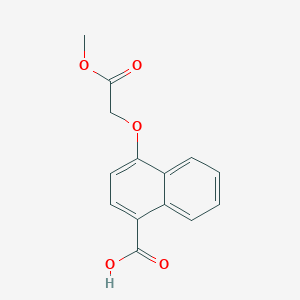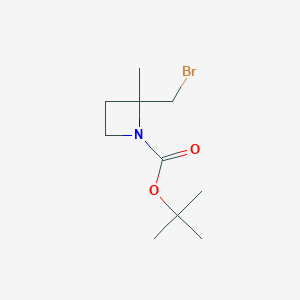
tert-Butyl 2-(bromomethyl)-2-methylazetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(bromomethyl)-2-methylazetidine-1-carboxylate: is an organic compound that features a tert-butyl group, a bromomethyl group, and an azetidine ring. This compound is of interest in organic synthesis due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(bromomethyl)-2-methylazetidine-1-carboxylate typically involves the reaction of tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate with a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr). The reaction is carried out under controlled conditions to ensure the selective bromination of the hydroxymethyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethyl group in tert-Butyl 2-(bromomethyl)-2-methylazetidine-1-carboxylate can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield tert-Butyl 2-(azidomethyl)-2-methylazetidine-1-carboxylate.
Scientific Research Applications
Chemistry: tert-Butyl 2-(bromomethyl)-2-methylazetidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in the construction of complex molecules.
Biology: In biological research, this compound can be used to modify biomolecules or to introduce specific functional groups into biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique structure allows for the exploration of novel drug candidates.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(bromomethyl)-2-methylazetidine-1-carboxylate involves its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. This reactivity is central to its use in organic synthesis and other applications.
Comparison with Similar Compounds
- tert-Butyl bromoacetate
- tert-Butyl 2-bromoacrylate
- tert-Butyl 2-(bromomethyl)pyrrolidine-1-carboxylate
Comparison: While all these compounds contain a tert-butyl group and a bromine atom, tert-Butyl 2-(bromomethyl)-2-methylazetidine-1-carboxylate is unique due to the presence of the azetidine ring. This ring structure imparts distinct reactivity and properties compared to other similar compounds. For example, tert-Butyl bromoacetate and tert-Butyl 2-bromoacrylate are primarily used as alkylating agents, whereas this compound is more versatile in its applications due to the azetidine ring.
Properties
Molecular Formula |
C10H18BrNO2 |
|---|---|
Molecular Weight |
264.16 g/mol |
IUPAC Name |
tert-butyl 2-(bromomethyl)-2-methylazetidine-1-carboxylate |
InChI |
InChI=1S/C10H18BrNO2/c1-9(2,3)14-8(13)12-6-5-10(12,4)7-11/h5-7H2,1-4H3 |
InChI Key |
ZGXWUPMBTNCKPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN1C(=O)OC(C)(C)C)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





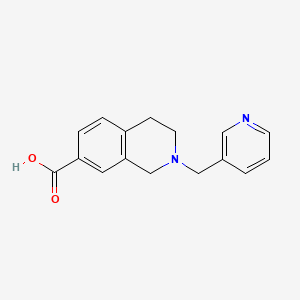
![1-[1-Phenyl-3-(trimethylsilyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B11854477.png)

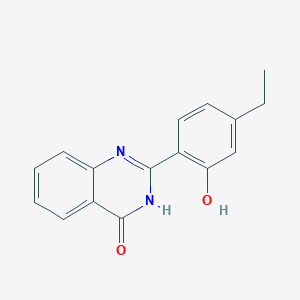
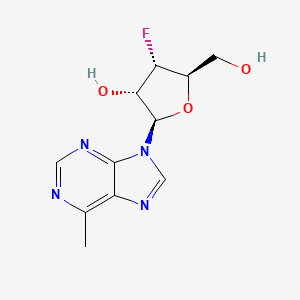
![N'-Hydroxy[(5-nitroquinolin-8-yl)oxy]ethanimidamide](/img/structure/B11854512.png)


